1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 3,5-dimethylpyrazole with morpholine and a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as zinc acetate in methanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar biological activities.
1,3-Dimethyl-1H-pyrazole-5-carboxamide: A structurally related compound with comparable chemical properties.
Uniqueness
1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of the morpholino group and the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2,5-dimethyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-8-7-9(13(2)11-8)10(15)12-14-3-5-16-6-4-14/h7H,3-6H2,1-2H3,(H,12,15) |
InChI Key |
LJOFKGMSDHZYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN2CCOCC2)C |
Origin of Product |
United States |
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